Superior Lipophilicity (LogP) Versus Hippuric Acid and N-Benzylglycine
Glycine, N-benzoyl-N-(phenylmethyl)- exhibits significantly higher computed lipophilicity compared to its mono-substituted analogs, a critical determinant for membrane permeability and CNS penetration . Its XLogP3-AA is 2.5, and a separate database lists its LogP as 2.4136 . In contrast, hippuric acid (N-benzoylglycine) has a reported LogP of approximately 0.3-0.5, and N-benzylglycine has a reported LogP of approximately 1.4-1.41 . This represents a 5- to 8-fold increase in the partition coefficient relative to the parent hippuric acid core, indicating a much higher affinity for lipid phases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5 (PubChem); LogP: 2.4136 (yybyy.com) |
| Comparator Or Baseline | Hippuric Acid: LogP ~0.3-0.5 (Plantaedb.com, Sielc.com); N-Benzylglycine: LogP ~1.41 (ChemSrc) |
| Quantified Difference | Target compound is more lipophilic by a factor of 5-8 compared to hippuric acid and by a factor of ~1.7 compared to N-benzylglycine, based on LogP values. |
| Conditions | Computed physicochemical properties from authoritative databases |
Why This Matters
This quantifiable increase in lipophilicity is directly relevant for scientific or industrial selection where the goal is to enhance passive membrane permeability or to target hydrophobic binding pockets, a property not achievable with the more polar, simpler analogs.
- [1] PubChem. (2025). Compound Summary for CID 5079716, Glycine, N-benzoyl-N-(phenylmethyl)-. National Library of Medicine. View Source
- [2] yybyy.com. (2026). 2-[benzoyl(benzyl)amino]acetic acid Chemical Properties. Retrieved from yybyy.com. View Source
- [3] Plantaedb.com. (2026). Hippuric Acid Compound Information. Retrieved from plantaedb.com. View Source
- [4] Sielc.com. (2018). Hippuric acid compound card. Retrieved from sielc.com. View Source
